Cas no 52853-55-1 (N-benzyl-2-methyl-2-propen-1-amine hydrochloride)

N-Benzyl-2-methyl-2-propen-1-amine hydrochloride is a tertiary amine hydrochloride derivative with a reactive allylic group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structural features, including the benzyl and methyl-substituted propenyl moieties, contribute to its utility in nucleophilic addition reactions and as a precursor for further functionalization. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in the preparation of pharmacologically active molecules, such as N-substituted amines and heterocyclic compounds. Its well-defined reactivity profile and purity make it suitable for research and industrial-scale synthetic processes.
N-benzyl-2-methyl-2-propen-1-amine hydrochloride structure
52853-55-1 structure
Product Name:N-benzyl-2-methyl-2-propen-1-amine hydrochloride
CAS No:52853-55-1
MF:C11H15N
MW:161.243502855301
CID:358632
PubChem ID:13788484
Update Time:2025-06-06

N-benzyl-2-methyl-2-propen-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-2-methylprop-2-en-1-amine
    • Benzenemethanamine, N-(2-methyl-2-propenyl)-
    • N-benzyl-2-methyl-2-propen-1-amine(SALTDATA: HCl)
    • N-benzyl-2-methyl-prop-2-en-1-amine
    • N-benzylmethallylamine
    • N-Isobutenylbenzylamin
    • Benzyl-(2-methyl-allyl)-amine
    • MFCD08691774
    • NDKYBYPWDCWAOD-UHFFFAOYSA-N
    • benzyl(2-methylprop-2-en-1-yl)amine
    • AKOS009058866
    • CS-0453288
    • 52853-55-1
    • EN300-162797
    • CHEMBRDG-BB 7507614
    • N-benzyl-2-methyl-2-propen-1-amine
    • DTXSID10549470
    • N-methallylbenzylamine
    • SCHEMBL2073087
    • N-benzyl-2-methyl-2-propen-1-amine hydrochloride
    • MDL: MFCD08691774
    • Inchi: 1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3
    • InChI Key: NDKYBYPWDCWAOD-UHFFFAOYSA-N
    • SMILES: N(CC(=C)C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 161.12000
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.74320

N-benzyl-2-methyl-2-propen-1-amine hydrochloride Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N-benzyl-2-methyl-2-propen-1-amine hydrochloride Pricemore >>

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N-benzyl-2-methyl-2-propen-1-amine hydrochloride Related Literature

Additional information on N-benzyl-2-methyl-2-propen-1-amine hydrochloride

Professional Introduction to N-Benzyl-2-methylprop-2-en-1-amine (CAS No. 52853-55-1)

N-Benzyl-2-methylprop-2-en-1-amine, a compound with the chemical formula C10H15N, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 52853-55-1, has garnered attention due to its versatile applications in the development of novel therapeutic agents and synthetic intermediates. The unique structural features of this amine derivative, particularly its benzyl-substituted side chain and allylic amine functionality, make it a valuable building block for medicinal chemists.

The synthesis of N-Benzyl-2-methylprop-2-en-1-amine involves well-established organic transformations, including alkylation and reduction reactions. The benzyl group provides a stable aromatic ring system that can interact with biological targets, while the allylic amine moiety offers reactivity suitable for further functionalization. Recent advances in catalytic methods have enabled more efficient and selective preparations of this compound, reducing the environmental impact and improving yield rates.

In the realm of pharmaceutical research, N-Benzyl-2-methylprop-2-en-1-amine has been explored as a precursor for various bioactive molecules. Its structural motif is reminiscent of several pharmacophores found in FDA-approved drugs, suggesting potential therapeutic applications. For instance, derivatives of this compound have shown promise in inhibiting certain enzymatic pathways implicated in inflammatory diseases and cancer. The ability to modify both the benzyl and amine portions allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.

Recent studies have highlighted the role of N-Benzyl-2-methylprop-2-en-1-amine in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often key drivers in cellular processes and are challenging to modulate with traditional small molecules. By leveraging the compound's dual functionality, researchers have designed molecules capable of disrupting aberrant signaling networks. For example, a recent publication described the use of N-Benzyl-2-methylprop-2-en-1-amine derivatives to inhibit Janus kinases (JAKs), which are overactive in conditions like rheumatoid arthritis.

The compound's utility extends beyond drug discovery into materials science and agrochemicals. Its structural framework can be incorporated into polymers or ligands for metal complexes, demonstrating its versatility. In agrochemical research, derivatives of N-Benzyl-2-methylprop-2-en-1-amine have been investigated for their potential as plant growth regulators or pest control agents. The benzyl group's stability under various environmental conditions makes it an attractive component for such applications.

From a computational chemistry perspective, N-Benzyl-2-methylprop-2-en-1-amine has been used as a reference molecule in molecular modeling studies. Its well-defined three-dimensional structure allows researchers to develop accurate force fields and simulate its behavior in complex systems. These simulations have provided insights into how the compound interacts with biological targets at an atomic level, aiding in the rational design of more potent derivatives.

The future prospects for N-Benzyl-2-methylprop-2-en-1-amine are promising, with ongoing research focusing on green chemistry approaches to its synthesis. Catalytic hydrogenation methods are being optimized to minimize waste and energy consumption, aligning with global sustainability goals. Additionally, biocatalytic routes using engineered enzymes are being explored as alternatives to traditional chemical transformations.

In conclusion, N-Benzyl-2-methylprop-2-en-1-am ine (CAS No. 52853-55-1) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceuticals, materials science, and agrochemicals underscores its importance. As research continues to uncover new applications and sustainable methods for its production, this molecule is poised to remain a cornerstone in chemical innovation.

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